molecular formula C11H11F3O3 B14868620 2-Methyl-6-methoxy-4-(trifluoromethyl)phenylacetic acid

2-Methyl-6-methoxy-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B14868620
M. Wt: 248.20 g/mol
InChI Key: ICRLPXNCVNULOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-6-methyl-4-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of a methoxy group, a methyl group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-methyl-4-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxy-6-methyl-4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-methoxy-6-methyl-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

2-[2-methoxy-6-methyl-4-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C11H11F3O3/c1-6-3-7(11(12,13)14)4-9(17-2)8(6)5-10(15)16/h3-4H,5H2,1-2H3,(H,15,16)

InChI Key

ICRLPXNCVNULOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.